molecular formula C12H24N2O2 B1419355 tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate CAS No. 883555-07-5

tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate

Cat. No. B1419355
M. Wt: 228.33 g/mol
InChI Key: BPRMDAOAWMQXAJ-UHFFFAOYSA-N
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Description

“tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate” is a chemical compound with the CAS Number: 883555-07-5 . It has a molecular weight of 228.33 . The IUPAC name for this compound is tert-butyl (1-ethyl-2-pyrrolidinyl)methylcarbamate .


Molecular Structure Analysis

The InChI code for “tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate” is 1S/C12H24N2O2/c1-5-14-8-6-7-10 (14)9-13-11 (15)16-12 (2,3)4/h10H,5-9H2,1-4H3, (H,13,15) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

“tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis of Drug Intermediates

The compound tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate has been utilized in the synthesis of significant drug intermediates. A notable example is the efficient seven-step process designed for synthesizing tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate and tert-butyl pyrrolidin-3-ylmethylcarbamate, starting from itaconic acid ester. This process is recognized for its simplicity, cost-efficiency, and environmental friendliness, highlighting its value in the pharmaceutical industry for producing intermediates crucial for drug development (Geng Min, 2010).

Enantioselective Synthesis

In another area of research, the compound has been implicated in enantioselective synthesis processes. One study described the enantioselective syntheses of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate and ((S)-2-(3,5-difluorophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate. These syntheses involved asymmetric syn- and anti-aldol reactions to set stereogenic centers, illustrating the compound's role in creating building blocks for novel protease inhibitors, which are pivotal in the development of new therapeutic agents (Arun K. Ghosh, E. L. Cárdenas, & M. Brindisi, 2017).

Metabolism Studies

The metabolism of related carbamate compounds has been extensively studied in both insects and mammals, providing insights into how these compounds are processed biologically. For instance, the metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice has shown that both the tert.-butyl group and the N-methyl group undergo hydroxylation. These findings are crucial for understanding the environmental and health impacts of carbamate-based compounds (P. Douch & J. Smith, 1971).

Comparative Toxicity Studies

Comparative toxicity studies, such as those comparing butylated hydroxytoluene (BHT) and its methylcarbamate derivative, terbucarb, have provided valuable data on the toxicological profiles of carbamate derivatives. These studies contribute to our understanding of the safety and potential risks associated with the use of such compounds in various applications (Y. Nakagawa, K. Yaguchi, & T. Suzuki, 1994).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-[(1-ethylpyrrolidin-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-14-8-6-7-10(14)9-13-11(15)16-12(2,3)4/h10H,5-9H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRMDAOAWMQXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656860
Record name tert-Butyl [(1-ethylpyrrolidin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate

CAS RN

883555-07-5
Record name Carbamic acid, [(1-ethyl-2-pyrrolidinyl)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883555-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(1-ethylpyrrolidin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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